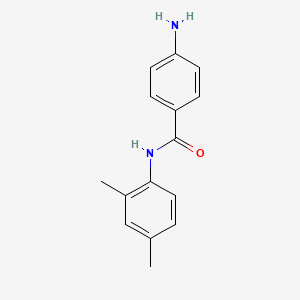

4-amino-N-(2,4-dimethylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(2,4-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(16)7-5-12/h3-9H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHBFYZYNSVTOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of 4 Amino N 2,4 Dimethylphenyl Benzamide

Covalent Modification of Protein Targets by Benzamide (B126) Analogues

The interaction of small molecules with protein targets is a cornerstone of pharmacology. While many drugs bind reversibly, an emerging strategy involves the design of molecules that form a permanent, covalent bond with their protein target. Benzamide analogues can be engineered to function as such covalent modifiers by incorporating a reactive electrophilic group, often referred to as a "warhead." This group is designed to react with nucleophilic amino acid residues on the target protein, leading to an irreversible inhibition that can offer advantages in terms of potency and duration of action.

The process of covalent modification by a benzamide analogue typically occurs in two steps. First, the molecule reversibly binds to the protein target through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. This initial binding event positions the electrophilic warhead in close proximity to a suitable nucleophilic residue within the binding site. In the second step, a chemical reaction occurs, forming a stable covalent bond between the drug and the protein.

Several nucleophilic amino acid residues are known targets for covalent inhibitors. Due to their inherent reactivity, residues like cysteine, lysine, tyrosine, and histidine are often targeted. The choice of the electrophilic warhead on the benzamide analogue determines which residue will be targeted. For example, sulfonyl fluorides and aryl-fluoro sulfates have been identified as effective electrophiles for forming covalent adducts with lysine, tyrosine, and histidine residues. This specificity allows for the precise targeting of proteins and can reduce off-target effects.

The table below summarizes the key elements involved in the covalent modification of proteins by benzamide analogues.

| Electrophilic Group (Warhead) | Target Amino Acid Residue | Type of Covalent Bond Formed |

|---|---|---|

| Sulfonyl Fluoride | Lysine, Tyrosine, Histidine | Sulfonyl-Ester/Amide |

| Aryl-Fluoro Sulfate | Lysine, Tyrosine, Histidine | Sulfate-Ester/Amide |

| Acrylamide | Cysteine | Thioether (via Michael Addition) |

| Chloroacetamide | Cysteine | Thioether (via Nucleophilic Substitution) |

Influence on Ion Channel Activity, including Voltage-Dependent Sodium Channels

Benzamide derivatives have been identified as modulators of various ion channels, which are critical for neuronal signaling and muscle contraction. A significant area of research has focused on their interaction with voltage-gated sodium channels (Nav). These channels are responsible for the rapid upstroke of the action potential in excitable cells, and their modulation can have profound physiological effects. nih.gov

Compounds with a benzamide or a related sulfonamide scaffold can act as state-dependent inhibitors of voltage-gated sodium channels. nih.gov This means they preferentially bind to and block the channel when it is in a specific conformation, such as the open or inactivated state, rather than the resting state. This state-dependent binding is a key feature of many antiarrhythmic and antiepileptic drugs, as it allows for the selective targeting of rapidly firing neurons or cardiomyocytes, which are characteristic of pathological conditions. nih.gov The inhibitory mechanism is thought to involve the physical occlusion of the channel pore, preventing the influx of sodium ions and thereby dampening excitability.

The structure of the benzamide analogue plays a crucial role in its potency and selectivity for different sodium channel isoforms. Research into a series of aryl and acylsulfonamides has provided insights into the structure-activity relationship for Nav channel inhibition. For instance, modifications to the aryl rings and the nature of the linker between them can significantly impact the inhibitory concentration (IC50) of the compound.

The following table presents data from a study on aryl and acylsulfonamide inhibitors of the Nav1.3 channel, an isoform implicated in neurological disorders. This data illustrates how structural modifications can influence inhibitory potency against the inactivated state of the channel. nih.gov

| Compound Analogue | Structural Characteristics | IC50 (nM) against Nav1.3 (Inactivated State) |

|---|---|---|

| Aryl/Acylsulfonamide 1 | Lead compound with specific aryl and acyl groups | 20 |

| Aryl/Acylsulfonamide 2 | Modification of the acyl group | <1000 |

| Aryl/Acylsulfonamide 3 | Modification of the aryl group | <1000 |

| Aryl/Acylsulfonamide 4 | Further optimization of aryl substituents | <500 |

| Aryl/Acylsulfonamide 5 | Alternative linker between aryl groups | >1000 |

The data indicate that specific substitutions on the aryl rings and the nature of the acyl group are critical for high-potency inhibition of the Nav1.3 channel. nih.gov While direct electrophysiological data for 4-amino-N-(2,4-dimethylphenyl)benzamide on voltage-dependent sodium channels is not extensively documented in publicly available literature, the activity of these related sulfonamides suggests that the benzamide scaffold is a viable pharmacophore for targeting these ion channels.

Preclinical Efficacy and Biological Activities of 4 Amino N 2,4 Dimethylphenyl Benzamide in Model Systems

In Vitro Biological Evaluations

In vitro studies are essential for characterizing the biological activity of a compound at the cellular and molecular level. This section reviews the available data for 4-amino-N-(2,4-dimethylphenyl)benzamide across several key areas of therapeutic interest.

Anti-proliferative Activity in Various Cancer Cell Lines

A thorough search of scientific databases and literature reveals a lack of specific studies investigating the anti-proliferative effects of this compound on cancer cell lines. While the broader class of benzamide (B126) derivatives has been explored for potential antitumor properties, specific data detailing the efficacy, mechanism of action, or spectrum of activity for this particular compound are not available in the reviewed literature.

Antimicrobial Spectrum and Potency

There is a notable absence of published research detailing the antimicrobial properties of this compound. Preclinical evaluations to determine its spectrum of activity against various bacterial or fungal strains, or data on its minimum inhibitory concentration (MIC) values, have not been reported in the available scientific literature.

Anti-inflammatory Effects

An extensive review of the literature did not yield specific preclinical data on the anti-inflammatory effects of this compound. In vitro assays to determine its potential to inhibit key inflammatory mediators or pathways have not been described for this compound.

Analgesic Properties

Specific preclinical studies designed to evaluate the analgesic or antinociceptive properties of this compound could not be identified in the existing scientific literature. Consequently, there is no available data from in vitro models relevant to pain research for this compound.

Neurobiological Activity in Seizure Models

There is a significant lack of specific preclinical data concerning the neurobiological or anticonvulsant activity of this compound in in vitro seizure models. It is important to distinguish this compound from its more extensively studied isomer, 4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide), for which anticonvulsant properties have been reported. However, such findings cannot be extrapolated to this compound, and specific research on this isomer is not present in the reviewed literature.

In Vivo Efficacy Studies in Preclinical Animal Models

Consistent with the lack of in vitro data, a comprehensive literature search found no published in vivo efficacy studies for this compound in preclinical animal models for any of the aforementioned biological activities. Research detailing its effects in animal models of cancer, infection, inflammation, pain, or epilepsy is not available.

Antitumor Efficacy in Defined Murine and Rodent Tumor Models

Currently, there is a lack of specific preclinical studies investigating the antitumor efficacy of this compound in established murine and rodent tumor models. While research has been conducted on the antitumor properties of other benzamide derivatives, such as CI-994 (tacedinaline), which has shown activity against various solid tumors in murine models, direct evidence for the anticancer potential of this compound is not available in the scientific literature. nih.gov Similarly, other studies have explored the in vitro and in vivo antitumor activities of different series of benzamides, like m-(4-morpholinoquinazolin-2-yl)benzamides, which have demonstrated antiproliferative effects. nih.gov However, these findings cannot be directly extrapolated to this compound.

Anticonvulsant Activity in Rodent Models of Seizure

Direct experimental data on the anticonvulsant activity of this compound is not presently available. However, significant research has been conducted on its structural isomer, 4-amino-N-(2,6-dimethylphenyl)benzamide, also known as ameltolide. These studies provide valuable insights into the potential anticonvulsant profile of this class of compounds.

In well-established rodent models of seizure, 4-amino-N-(2,6-dimethylphenyl)benzamide has demonstrated potent anticonvulsant effects, particularly in the maximal electroshock seizure (MES) model. nih.gov This model is designed to induce generalized tonic-clonic seizures, and a compound's ability to prevent the hind limb extension phase is a key indicator of its potential efficacy against such seizures.

Studies in both mice and rats have shown that 4-amino-N-(2,6-dimethylphenyl)benzamide is effective following both intraperitoneal and oral administration. nih.gov In mice, it exhibited a potent effect in the MES test. nih.gov The pharmacological profile of 4-amino-N-(2,6-dimethylphenyl)benzamide in these preclinical models suggests a mechanism of action similar to that of the established antiepileptic drug phenytoin. nih.gov Another analogue, 4-amino-N-(2-ethylphenyl)benzamide, has also shown significant anti-MES activity in mice and rats. nih.gov

Table 1: Anticonvulsant Activity of 4-amino-N-(2,6-dimethylphenyl)benzamide in Rodent Models

| Compound | Species | Seizure Model | Route of Administration | Efficacy (ED50) |

|---|---|---|---|---|

| 4-amino-N-(2,6-dimethylphenyl)benzamide | Mouse | Maximal Electroshock (MES) | Intraperitoneal | 2.6 mg/kg |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | Mouse | Maximal Electroshock (MES) | Oral | 1.7 mg/kg |

| Phenytoin | Mouse | Maximal Electroshock (MES) | Intraperitoneal | 9.5 mg/kg |

This table presents data for the isomer 4-amino-N-(2,6-dimethylphenyl)benzamide, as no direct data for this compound is available.

Investigation of Other Potential Therapeutic Applications in Relevant Disease Models

There is currently no available scientific literature detailing the investigation of this compound for other potential therapeutic applications in relevant disease models. While the broader class of benzamides has been explored for various therapeutic uses, including as antiarrhythmic and antibacterial agents, specific studies on this particular compound are lacking. nih.gov Research into other benzamide derivatives has also touched upon their potential as inhibitors of enzymes like aminocarboxylic-semialdehyde dehydrogenase (ACMSD), which could have implications for NAD+ deficient diseases, but this has not been specifically linked to this compound. mdpi.com

Structure Activity Relationship Sar Studies of 4 Amino N 2,4 Dimethylphenyl Benzamide Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of 4-amino-N-(2,4-dimethylphenyl)benzamide derivatives are highly sensitive to modifications of the core scaffold. The strategic placement and nature of substituents on the aromatic rings and the central amide linkage can dramatically alter the compound's interaction with its biological target.

Role of Amino and Dimethylphenyl Substituents

The 4-amino group on the benzamide (B126) ring and the 2,4-dimethylphenyl moiety are critical determinants of the biological activity of this class of compounds. The primary amino group at the 4-position is a key feature, often involved in crucial hydrogen bonding interactions with biological targets. worldwidejournals.comunina.it Studies on related 4-aminoquinoline (B48711) compounds have shown that this amino group can be essential for activity. researchgate.net

Influence of Halogenation and Other Aromatic Substitutions

The introduction of halogen atoms and other substituents onto the aromatic rings of this compound can significantly modulate its biological activity and selectivity. Halogenation is a common strategy in medicinal chemistry to enhance potency, alter metabolic stability, and improve membrane permeability.

The position and nature of the halogen substituent are critical. For instance, the introduction of a fluorine or chlorine atom on the diphenyl scaffold of related compounds has been shown to decrease the pKa of nearby functional groups, which can in turn affect their interaction with target proteins. researchgate.net In a series of 2-chloro-N-(2,4-dimethylphenyl)benzamide derivatives, the presence of the chloro group was a common feature among biologically active compounds. mdpi.com

The following table summarizes the impact of various substitutions on the biological activity of related benzamide derivatives.

| Compound ID | R1 (on benzamide ring) | R2 (on N-phenyl ring) | Biological Activity | Reference |

| 1 | 4-amino | 2,4-dimethyl | Lead Compound | N/A |

| 2 | 4-amino | H | Reduced Activity | nih.gov |

| 3 | 2-chloro, 5-(substituent) | 2,4-dimethyl | Insecticidal/Fungicidal | mdpi.com |

| 4 | 4-amino | 4-nitro | Precursor for active compounds | researchgate.net |

Modifications of the Amide Linkage and Core Benzamide Scaffold

The amide bond is a central feature of the this compound scaffold, often participating in key hydrogen bonding interactions with biological targets. nih.gov Modifications of this linkage through the introduction of bioisosteres can lead to compounds with improved pharmacokinetic properties, such as enhanced metabolic stability. nih.govexlibrisgroup.comdrughunter.com

Bioisosteric replacements for the amide group include functional groups like oxadiazoles, triazoles, and trifluoroethylamines. nih.govdrughunter.comu-tokyo.ac.jp These replacements can mimic the hydrogen bonding capabilities and geometry of the amide bond while being less susceptible to enzymatic cleavage. For example, the 1,2,4-oxadiazole (B8745197) ring has been successfully used as a bioisostere for the amide bond in the design of various biologically active compounds. nih.gov While specific examples for this compound are not extensively documented, the principles of amide bioisosterism suggest a promising avenue for structural modification. nih.govdrughunter.com

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of this compound derivatives is a critical factor governing their interaction with biological targets. Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule.

Studies on related N-phenylbenzamide anticonvulsants have revealed that the most active compounds adopt a consistent conformation where one of the ortho-methyl groups on the N-phenyl ring is positioned near the amide NH group. nih.gov This orientation twists the methyl-substituted phenyl ring to an angle of 90 to 120 degrees relative to the central amide plane. nih.gov This specific conformation is believed to facilitate crucial hydrogen bonding interactions with the target receptor. nih.gov In contrast, inactive compounds often adopt conformations that hinder these interactions. nih.gov The comparison between active and inactive analogs helps in delineating the conformational requirements for biological activity. nih.gov

Elucidation of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model outlines the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response. taylorandfrancis.com For this compound derivatives, key pharmacophoric elements can be inferred from SAR and conformational studies.

Based on available data for related compounds, a putative pharmacophore model for this class of molecules would likely include:

A hydrogen bond donor feature, represented by the 4-amino group. worldwidejournals.com

A hydrogen bond acceptor feature, represented by the carbonyl oxygen of the amide linkage. nih.gov

Two hydrophobic/aromatic regions, corresponding to the benzamide and the 2,4-dimethylphenyl rings. nih.gov

Specific steric constraints imposed by the 2,4-dimethyl substituents, which dictate the relative orientation of the two aromatic rings. nih.gov

The development of a refined pharmacophore model is an iterative process, benefiting from the synthesis and biological evaluation of new analogs. nih.gov Such models are invaluable tools in virtual screening campaigns to identify novel compounds with desired biological activities. nih.gov The interaction of these pharmacophoric features with the amino acid residues of a target protein's binding site determines the compound's affinity and selectivity. unina.it

Computational and Theoretical Investigations of 4 Amino N 2,4 Dimethylphenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in providing a theoretical framework to understand the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed exploration of electronic structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By utilizing functionals such as B3LYP with basis sets like 6-311G(d,p), the geometric and electronic characteristics of a compound in its ground state can be accurately determined. For 4-amino-N-(2,4-dimethylphenyl)benzamide, DFT calculations would begin with the optimization of its molecular geometry to find the most stable conformation.

Following geometry optimization, a variety of electronic properties can be calculated. These parameters are crucial for predicting the molecule's reactivity and stability. Furthermore, DFT can be employed to predict spectroscopic data, such as vibrational frequencies (FT-IR), which can then be compared with experimental values to validate the computational model.

A summary of key parameters often derived from DFT calculations for analogous compounds is presented in the table below.

| Parameter | Significance in Molecular Analysis |

| Total Energy | Indicates the stability of the molecule's conformation. |

| Dipole Moment | Provides insight into the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Describes the distribution of electron density among the atoms, helping to identify electrophilic and nucleophilic centers. |

| Thermochemical Properties | Includes enthalpy, entropy, and Gibbs free energy, which are important for understanding the thermodynamic stability and reactivity of the molecule. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability.

A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity. For this compound, the distribution of HOMO and LUMO densities would reveal the regions of the molecule most likely to be involved in electron donation and acceptance during chemical reactions.

The table below illustrates typical FMO energy values and related quantum chemical descriptors for similar aromatic amide compounds.

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Relates to the ionization potential and the ability to donate electrons. A higher EHOMO indicates a better electron donor. |

| LUMO Energy (ELUMO) | - | Relates to the electron affinity and the ability to accept electrons. A lower ELUMO indicates a better electron acceptor. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents the resistance of the molecule to change its electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the global electrophilic nature of the molecule. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded for intuitive interpretation.

In an MEP map, regions of negative electrostatic potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these as potential sites for electrophilic interaction. Positive potentials would be expected around the hydrogen atoms of the amino group and the amide linkage.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Prediction of Binding Modes and Affinities with Biological Receptors

Molecular docking simulations can predict the binding conformation and estimate the binding affinity of this compound with various protein targets. The process involves placing the ligand into the active site of the receptor and evaluating the different possible binding poses. The results are often scored based on the calculated free energy of binding (ΔG), with more negative values indicating a more favorable interaction.

These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the amide group of the benzamide (B126) scaffold is capable of forming hydrogen bonds with amino acid residues in the active site of a protein.

The following table outlines the typical information obtained from a molecular docking study of a benzamide derivative with a protein target.

| Parameter | Description |

| Binding Affinity (ΔG) | The calculated free energy of binding, typically in kcal/mol. More negative values suggest stronger binding. |

| Key Interacting Residues | The specific amino acids in the protein's active site that form significant interactions with the ligand. |

| Types of Interactions | The nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the active site of the protein. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. In docking, it can be used to compare the docked pose to a known binding mode. |

Rational Design of Modified Analogues based on Docking Insights

The insights gained from molecular docking studies are invaluable for the rational design of new analogues of this compound with improved binding affinity and selectivity for a specific biological target. By understanding the key interactions between the parent compound and the receptor, medicinal chemists can make targeted modifications to the molecular structure.

For example, if docking reveals an unoccupied hydrophobic pocket in the active site, a hydrophobic group could be added to the ligand to fill this space and enhance binding. Similarly, if a specific hydrogen bond is identified as crucial for binding, the ligand can be modified to strengthen this interaction or to introduce new hydrogen bonding opportunities. This structure-based drug design approach accelerates the discovery of more potent and specific drug candidates.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of conformational changes, allowing for the exploration of a molecule's potential energy surface. This exploration is crucial for understanding the relationship between a molecule's structure and its activity.

For N-phenylbenzamide derivatives, conformational analysis is key to understanding their biological activity. Studies on related active N-phenylbenzamides have utilized molecular mechanics calculations and X-ray diffraction to identify stable conformations. These studies revealed that the most active compounds typically adopt a consistent conformation where the methyl-substituted phenyl ring is oriented at an angle of 90 to 120 degrees relative to the central amide plane. researchgate.net In this preferred conformation, one of the ortho-methyl groups is positioned near the NH group of the amide. researchgate.net This specific spatial arrangement is believed to be crucial for facilitating hydrogen bonding to the carbonyl oxygen atom, an important intermolecular interaction for its biological function. researchgate.net

While specific MD simulation data for this compound is not extensively documented in publicly available literature, the principles of MD can be applied to sample its conformational landscape. An MD simulation would involve defining a force field to describe the interatomic potentials and then simulating the molecule's movement in a solvent environment at a given temperature and pressure. The resulting trajectory would provide information on the distribution of dihedral angles, identifying the most stable conformers and the energy barriers between them. Enhanced sampling techniques, such as metadynamics, could be employed to overcome high energy barriers and more thoroughly explore the conformational space. rsc.org

The stability of different conformers of this compound would be assessed by analyzing the simulation trajectory to determine the population of each conformational state and calculating the free energy landscape. Key dihedral angles, such as those around the amide bond and the bonds connecting the phenyl rings to the amide group, would be monitored to characterize the molecule's flexibility and preferred shapes. The insights gained from such simulations are invaluable for understanding how the molecule might interact with biological targets.

Computational Fluid Dynamics (CFD) in Reaction Mechanism and Synthesis Optimization

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to solve and analyze problems that involve fluid flows. ufrj.br In the context of chemical synthesis, CFD has become an indispensable tool for designing, optimizing, and scaling up chemical reactors, including those used in the pharmaceutical industry. pharmafeatures.combiomedres.us By modeling fluid flow, heat transfer, and chemical reactions simultaneously, CFD simulations can provide a detailed understanding of the processes occurring within a reactor, leading to improved yield, purity, and safety. pharmafeatures.comresolvedanalytics.com

The synthesis of benzamide derivatives can be significantly enhanced through the use of microreactors, which offer better control over reaction conditions compared to traditional batch reactors. researchgate.net CFD modeling is particularly valuable for optimizing the performance of these microreactors. For the continuous flow synthesis of a structurally similar compound, N-(3-amino-4-methylphenyl)benzamide, CFD simulations have been successfully employed to investigate the influence of various operating parameters on the reaction outcome. researchgate.net

In a typical CFD study for the synthesis of a compound like this compound, the geometry of the microreactor (e.g., a T-mixer followed by a capillary tube) would be created as a computational mesh. The governing equations for fluid flow (Navier-Stokes), heat transfer, and mass transport coupled with chemical reaction kinetics would then be solved numerically. Such a model can predict the concentration profiles of reactants, intermediates, and products throughout the reactor, as well as the temperature distribution.

A study on a related benzamide synthesis demonstrated that both residence time and temperature are the most significant factors affecting product yield. rsc.org The CFD model in that study showed strong correlation with experimental results, with predicted yields being in good agreement with measured values. rsc.org This predictive capability allows for the in-silico optimization of reaction conditions, reducing the need for extensive and costly experimental work. pharmafeatures.com

Below is a hypothetical data table illustrating the kind of results that could be obtained from a CFD study aimed at optimizing the synthesis of this compound in a microreactor.

| Parameter | Value | Predicted Yield (%) |

| Residence Time (s) | 120 | 65 |

| 240 | 85 | |

| 480 | 95 | |

| Temperature (°C) | 50 | 70 |

| 70 | 92 | |

| 90 | 88 (byproduct formation) | |

| Molar Ratio (Amine:Benzoyl Chloride) | 1:1 | 92 |

| 1.2:1 | 94 | |

| 1:1.2 | 89 |

Such a CFD-driven approach enables a deeper understanding of the reaction mechanism and helps in identifying optimal process windows for efficient and controlled synthesis. pharmafeatures.com

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Several key parameters are derived from the Hirshfeld surface. The normalized contact distance, dnorm, is a crucial descriptor that combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms. Negative values of dnorm (typically colored red on the surface map) indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, suggesting strong interactions like hydrogen bonds. Positive values (blue) represent longer contacts, while white areas denote contacts around the van der Waals separation.

Two-dimensional fingerprint plots are another important output of Hirshfeld surface analysis. These plots provide a quantitative summary of the different types of intermolecular contacts by plotting di against de. The distribution and shape of the points on the plot are characteristic of specific types of interactions, and the percentage contribution of each type of contact to the total Hirshfeld surface can be calculated.

Based on the analysis of related compounds, the following intermolecular contacts would be expected to play a significant role in the crystal structure of this compound:

| Type of Interaction | Description | Expected Contribution |

| H···H | Interactions between hydrogen atoms. These are generally the most abundant contacts. | High |

| C···H/H···C | Interactions involving carbon and hydrogen atoms, often indicative of C-H···π interactions. | Significant |

| O···H/H···O | Hydrogen bonding involving the carbonyl oxygen and amine or amide hydrogens. These are crucial for stabilizing the crystal lattice. | Significant |

| N···H/H···N | Hydrogen bonding involving the nitrogen atoms of the amino and amide groups. | Moderate |

| C···C | π-π stacking interactions between the aromatic rings. | Moderate |

Due to the absence of specific, published experimental data for the compound "this compound" in the available scientific literature, it is not possible to generate an article with the requested detailed research findings and specific data tables for each analytical technique. The provided search results contain information on structurally related compounds, but not the exact molecule of interest.

To fulfill the user's strict requirement for a scientifically accurate article focusing solely on "this compound," with specific experimental data, would necessitate access to a publication detailing its synthesis and characterization, which could not be located. Generating theoretical data based on related structures would not meet the standard of reporting on actual research findings.

Advanced Analytical Techniques for Characterization and Elucidation of 4 Amino N 2,4 Dimethylphenyl Benzamide

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. While specific LC-MS studies detailing the analysis of 4-amino-N-(2,4-dimethylphenyl)benzamide are not extensively documented in publicly available literature, the methodology for similar benzamide (B126) derivatives provides a framework for its characterization.

For instance, the analysis of related compounds such as N-(4-amino-2,5-diethoxyphenyl)benzamide is effectively performed using reverse-phase HPLC. sielc.com This suggests that a similar approach would be suitable for this compound. In a typical reverse-phase setup, a non-polar stationary phase is used with a polar mobile phase. For mass spectrometry compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are often incorporated into the mobile phase, which typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com

To enhance the retention and sensitivity of polar analytes like aminobenzamides, pre-column derivatization can be employed. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) react with the primary amine group to form a more hydrophobic and readily ionizable derivative. This derivatization step can significantly improve the chromatographic behavior and detection limits of the compound.

The mass spectrometer serves as a highly specific and sensitive detector. For this compound (C₁₅H₁₆N₂O), electrospray ionization (ESI) in positive mode would likely be used to generate the protonated molecule [M+H]⁺. The theoretical exact mass of this ion can be calculated to aid in its identification. High-resolution mass spectrometry would provide further confirmation of the elemental composition.

Table 1: Postulated LC-MS Parameters for this compound

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation from impurities |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | m/z 100 - 500 |

| Key Ion (Expected) | [M+H]⁺ |

This table presents a hypothetical set of parameters based on common practices for analyzing similar aromatic amines and benzamides, as specific experimental data for this compound is not available.

X-ray Diffraction (XRD) for Crystalline Structure Determination

In the crystal structure of 4-chloro-N-(2,4-dimethylphenyl)benzamide, molecules are linked into chains through intermolecular N—H···O hydrogen bonds. This type of hydrogen bonding is a common feature in the crystal packing of amides and would also be expected for the amino-substituted counterpart, likely involving the amide N-H as a donor and the carbonyl oxygen as an acceptor. The amino group in this compound would introduce additional possibilities for hydrogen bonding, potentially leading to a more complex, three-dimensional network.

The crystallographic data for 4-chloro-N-(2,4-dimethylphenyl)benzamide reveals a monoclinic crystal system with the space group P2₁/c. The unit cell dimensions and other relevant parameters are summarized in the table below.

Table 2: Crystallographic Data for the Analogue 4-chloro-N-(2,4-dimethylphenyl)benzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄ClNO |

| Formula Weight | 259.73 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.456(3) |

| b (Å) | 9.789(2) |

| c (Å) | 11.234(2) |

| β (°) | 108.01(3) |

| Volume (ų) | 1300.4(5) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.326 |

Data is for the structural analogue 4-chloro-N-(2,4-dimethylphenyl)benzamide and serves as a predictive model for the crystalline properties of this compound.

Other Chromatographic and Elemental Analysis Methods (e.g., TLC)

Thin-layer chromatography (TLC) is a widely used technique for the qualitative monitoring of reactions and the assessment of compound purity due to its simplicity, speed, and low cost. For the analysis of this compound, silica (B1680970) gel would be an appropriate stationary phase, given the polar nature of the amino and amide functional groups.

The choice of mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (such as hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or methanol) is typically used. The ratio of these solvents can be adjusted to optimize the retention factor (Rf) of the compound. Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic rings are expected to be UV-active. Alternatively, staining with a reagent like ninhydrin (B49086) could be used to specifically detect the primary amino group, which would result in a characteristic colored spot.

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This provides a direct measure of the compound's empirical formula. For a pure sample of this compound (C₁₅H₁₆N₂O), the theoretical elemental composition can be calculated. The experimental results from an elemental analyzer should closely match these theoretical values to confirm the compound's purity and elemental makeup. For a related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, experimental elemental analysis showed close agreement with theoretical values, demonstrating the utility of this technique. mdpi.com

Table 3: Theoretical Elemental Analysis for this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 15 | 180.165 | 74.97 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 6.71 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.66 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.66 |

| Total | | | | 240.306 | 100.00 |

This table presents the calculated theoretical elemental composition. Experimental values are expected to be within ±0.4% of these figures for a pure sample.

Future Research Directions and Emerging Paradigms for 4 Amino N 2,4 Dimethylphenyl Benzamide and Benzamide Derivatives

Exploration of Novel Therapeutic Indications Beyond Established Activities

Benzamide (B126) derivatives have a well-documented history of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.com However, ongoing research is venturing into new therapeutic territories, uncovering previously unrecognized potential.

Recent studies have highlighted the promise of benzamide derivatives as:

Neuroprotective Agents: Certain benzyloxy benzamide derivatives are being investigated for their potential in treating ischemic stroke by disrupting the postsynaptic density protein 95 (PSD95)-nNOS protein-protein interaction. nih.gov

Antidiabetic Drugs: Benzamide derivatives are being explored as glucokinase activators for the treatment of diabetes. nih.gov Computational studies are aiding in the design of potent activators. nih.gov

Enzyme Inhibitors: Novel benzenesulfonamides carrying a benzamide moiety have shown potent inhibitory activity against carbonic anhydrase and acetylcholinesterase, suggesting their potential in treating conditions like glaucoma and Alzheimer's disease. nih.gov

Antipsychotics: Researchers are synthesizing and evaluating benzamide derivatives as potential multi-receptor antipsychotics, targeting dopamine (B1211576) D2, serotonin 5-HT1A, and 5-HT2A receptors. researchgate.net

Sigma-1 Receptor Agonists: Novel benzamide-based sigma-1 receptor agonists are being developed with enhanced selectivity and safety profiles for potential application in central nervous system disorders. mdpi.comnih.gov

These explorations beyond the traditional applications of benzamides open up exciting possibilities for addressing a wider range of diseases.

Development of Advanced Analogues with Optimized Pharmacological Profiles and Selectivity

The development of advanced benzamide analogues with improved pharmacological properties and target selectivity is a key focus of current research. This involves meticulous structure-activity relationship (SAR) studies to understand how chemical modifications influence biological activity.

Key strategies in developing advanced analogues include:

Pharmacophore Modification: By altering functional groups and their positions on the benzamide scaffold, researchers can enhance potency and selectivity. For instance, the substituted position of a dimethylamine side chain on benzamide and picolinamide derivatives has been shown to markedly influence their inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.comresearchgate.net

Improving Drug-like Properties: Efforts are being made to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of benzamide derivatives to improve their bioavailability and reduce potential toxicity. nih.govnih.gov This includes modifications to enhance solubility and metabolic stability. nih.gov

Target-Specific Design: Advanced analogues are being designed to interact with specific biological targets with high affinity and selectivity. For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide has been identified as a potent and selective HDAC3 inhibitor. nih.gov

The following table provides examples of recently developed benzamide analogues and their pharmacological targets:

| Compound/Derivative Class | Pharmacological Target/Activity | Reference |

| Benzyloxy benzamide derivatives | PSD95-nNOS protein-protein interaction inhibitors for ischemic stroke | nih.gov |

| Thiazole-2-yl benzamide derivatives | Glucokinase activators for diabetes | nih.gov |

| Benzenesulfonamides with benzamide moiety | Carbonic anhydrase and acetylcholinesterase inhibitors | nih.gov |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | Selective HDAC3 inhibitor | nih.gov |

| Benzamide-based Sigma-1 Receptor Agonists | Central nervous system disorders | mdpi.comnih.gov |

Integration of Artificial Intelligence and Machine Learning in Benzamide Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development, and their application to benzamide derivatives is no exception. nih.gov These computational tools are accelerating the design of new drug candidates with improved efficacy and safety profiles.

AI and ML are being utilized in several key areas of benzamide drug design:

Predictive Modeling: ML algorithms can analyze large datasets of chemical structures and biological activities to build predictive models. nih.gov These models can then be used to predict the activity of novel benzamide derivatives, saving time and resources in the drug discovery process. nih.gov

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds to identify those with the highest probability of binding to a specific biological target. nih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

De Novo Drug Design: Generative AI models can design entirely new benzamide derivatives with desired pharmacological properties. These models learn the underlying principles of molecular design from existing data and can generate novel structures that are optimized for a specific target.

QSAR Studies: Machine learning is being used to develop quantitative structure-activity relationship (QSAR) models for amide derivatives, providing insights into the chemical features that are important for their biological activity. frontiersin.org

Green Chemistry Innovations for Sustainable and Scalable Synthesis of Benzamide Derivatives

The pharmaceutical industry is increasingly embracing the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. walshmedicalmedia.comrsc.org This is particularly relevant for the synthesis of benzamide derivatives, where traditional methods often involve the use of hazardous reagents and solvents.

Key green chemistry innovations being applied to benzamide synthesis include:

Use of Greener Solvents: Researchers are exploring the use of more environmentally benign solvents, such as water and deep eutectic solvents, to replace traditional volatile organic compounds. nih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better process control, and reduced waste generation. walshmedicalmedia.com

Energy Efficiency: The use of microwave irradiation and other energy-efficient techniques can significantly reduce the energy consumption of synthetic processes.

These green chemistry approaches not only minimize the environmental impact of benzamide synthesis but can also lead to more cost-effective and scalable manufacturing processes. jddhs.com

Deepening Understanding of Comprehensive Structure-Mechanism-Activity Relationships

A fundamental aspect of modern drug discovery is the detailed understanding of how a molecule's three-dimensional structure relates to its mechanism of action and ultimately its biological activity. For benzamide derivatives, researchers are employing a variety of advanced techniques to elucidate these complex relationships.

Key approaches include:

X-ray Crystallography: Determining the crystal structure of benzamide derivatives and their complexes with biological targets provides a detailed snapshot of the key molecular interactions that govern binding and activity. mdpi.com

Molecular Docking and Simulation: Computational techniques such as molecular docking and molecular dynamics simulations are used to predict how benzamide derivatives bind to their targets and to understand the dynamic nature of these interactions. researchgate.net

Enzyme Kinetics: Studying the kinetics of how benzamide derivatives inhibit enzymes can provide valuable information about their mechanism of action. researchgate.net

Structure-Activity Relationship (SAR) Studies: As mentioned previously, systematic modification of the benzamide structure and evaluation of the resulting changes in activity is crucial for identifying the key structural features required for a desired pharmacological effect. tandfonline.comtandfonline.commdpi.comresearchgate.net

A deeper understanding of the structure-mechanism-activity relationships of benzamide derivatives is essential for the rational design of new and improved therapeutic agents with enhanced potency, selectivity, and safety profiles.

Q & A

Basic: What synthetic routes are recommended for 4-amino-N-(2,4-dimethylphenyl)benzamide, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves coupling 2,4-dimethylaniline with a benzoyl chloride derivative under basic conditions. For example, in structurally similar compounds like 3-amino-N-(2,4-dimethylphenyl)-4-methylbenzamide, the reaction uses 4-methylbenzoyl chloride and 2,4-dimethylaniline in dichloromethane or toluene with triethylamine or pyridine as a base to neutralize HCl byproducts . Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DCM) improve reagent solubility and reaction homogeneity.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Stoichiometric ratios : A 1.2:1 molar excess of benzoyl chloride to aniline ensures complete conversion.

Yield improvements (≥80%) are achievable via dropwise addition of benzoyl chloride and post-reaction purification by recrystallization or column chromatography .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

A combination of techniques is required:

- NMR Spectroscopy : H and C NMR confirm the presence of aromatic protons (δ 6.5–8.0 ppm) and amide carbonyl signals (δ ~165–170 ppm). Substituent effects (e.g., dimethyl groups) are detectable via splitting patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHNO, theoretical MW: 253.12 g/mol).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in studies of analogous benzamides .

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .

Advanced: How do structural modifications (e.g., substituent position) influence biological activity in benzamide derivatives?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-donating groups (e.g., -CH at 2,4-positions) enhance lipophilicity and membrane permeability, potentially improving antimicrobial activity .

- Amino group placement : The 4-amino substituent on the benzamide core facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors), as seen in trypanosome inhibitors .

- Steric effects : Bulky substituents on the aniline ring (e.g., 2,4-dimethyl) may reduce binding affinity to certain targets due to spatial hindrance .

Table 1: SAR Trends in Benzamide Derivatives

| Substituent Position | Effect on Activity | Example Study |

|---|---|---|

| 2,4-Dimethyl (aniline) | ↑ Lipophilicity | |

| 4-Amino (benzamide) | ↑ Hydrogen bonding | |

| Halogenation | ↓ Solubility |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from methodological variability. To address this:

- Standardize assays : Use validated protocols (e.g., MIC for antimicrobial activity) and control for cell line/pathogen strain differences .

- Theoretical modeling : Density functional theory (DFT) calculations predict electronic properties and binding modes, helping reconcile divergent experimental results .

- Meta-analysis : Compare data across studies with similar conditions (e.g., pH, temperature) to identify outliers or trends .

For example, discrepancies in anticancer activity may stem from variations in cell viability assays (MTT vs. resazurin), emphasizing the need for harmonized methodologies .

Advanced: What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amino groups) that enhance solubility and are cleaved in vivo .

- Co-solvent systems : Use DMSO/PEG-400 mixtures in preclinical formulations to maintain compound stability .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability, as demonstrated with related benzamides .

- Salt formation : Reacting the free base with HCl or citric acid increases aqueous solubility without altering activity .

Basic: What safety and handling protocols are critical when working with this compound?

Answer:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles are mandatory due to potential irritant properties .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders or vapors.

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.